molecular formula C13H13NO3S B1606036 N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide CAS No. 3897-39-0

N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B1606036
CAS RN: 3897-39-0
M. Wt: 263.31 g/mol
InChI Key: JDCWGLBOQFHJQM-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (N-HPMBS) is a synthetic sulfonamide compound used in scientific research and laboratory experiments. It has been studied for its biochemical and physiological properties and for its potential applications in a variety of fields.

Scientific Research Applications

  • Antibacterial Activities

    • Field : Pharmaceutical Chemistry
    • Application : The compound N’-(2-HYDROXYPHENYL)-N’-(4-METHYLPIPERAZIN-1-YL) FURAN-2-CARBOHYDRAZIDE, which is similar to the one you mentioned, has been synthesized and tested for antibacterial activities .
    • Method : The synthesis involves the Mannich reaction, which is an aminoalkylation reaction involving the condensation of an enolizable carbonyl compound with a non-enolizable aldehyde and ammonia or a primary or a secondary amine .
    • Results : The synthesized compounds were tested for their antibacterial activities against Gram-positive and Gram-negative bacteria, antimicrobial activities, and antifungal activities .
  • Bioactive Nitrosylated and Nitrated Derivatives

    • Field : Chemical Biology
    • Application : The microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, produced from 2-aminophenol, led to the recently identified N-(2-hydroxy-5-nitrophenyl) acetamide, to the hitherto unknown N-(2-hydroxy-5-nitrosophenyl)acetamide, and to N-(2-hydroxy-3-nitrophenyl)acetamide .
    • Method : The compounds were identified by LC/HRMS and MS/MS and, for the new structure N-(2-hydroxy-5-nitrosophenyl)acetamide, additionally by 1D- and 2D-NMR .
    • Results : Incubation of microorganisms, such as the soil bacteria Pseudomonas laurentiana, Arthrobacter MPI763, the yeast Papiliotrema baii and Pantoea ananatis, and the plants Brassica oleracea var. gongylodes L. (kohlrabi) and Arabidopsis thaliana Col-0, with N-(2-hydroxy-5-nitrophenyl) acetamide, led to its glucoside derivative as a prominent detoxification product .
  • Hepatotoxic Evaluation

    • Field : Pharmacology
    • Application : A compound derived from valproic acid, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), has been evaluated for hepatotoxicity .
    • Method : The hepatotoxicity of HO-AAVPA was likely evaluated using standard pharmacological methods, although the exact methods are not specified in the source .
    • Results : HO-AAVPA has better antiproliferative activity than the VPA in different cancer cell lines .
  • Phytotoxic Metabolites

    • Field : Chemical Biology
    • Application : The microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, produced from 2-aminophenol, led to the recently identified N-(2-hydroxy-5-nitrophenyl) acetamide, to the hitherto unknown N-(2-hydroxy-5-nitrosophenyl)acetamide, and to N-(2-hydroxy-3-nitrophenyl)acetamide .
    • Method : The compounds were identified by LC/HRMS and MS/MS and, for the new structure N-(2-hydroxy-5-nitrosophenyl)acetamide, additionally by 1D- and 2D-NMR .
    • Results : Incubation of microorganisms, such as the soil bacteria Pseudomonas laurentiana, Arthrobacter MPI763, the yeast Papiliotrema baii and Pantoea ananatis, and the plants Brassica oleracea var. gongylodes L. (kohlrabi) and Arabidopsis thaliana Col-0, with N-(2-hydroxy-5-nitrophenyl) acetamide, led to its glucoside derivative as a prominent detoxification product .
  • Analytical Applications of Ni(II) Ion-Imprinted Polymer

    • Field : Polymer Research
    • Application : A novel Ni(II) ion-imprinted polymer (Ni(II)-IIP) was successfully synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer .
    • Method : The synthesis involves copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer, 2,2′-Azobis (2-methylpropionitrile) (AIBN) as an initiator and ethylene glycol dimethacrylate (EGDMA) as a cross-linker in the attendance of nickel nitrate as a template ion .
    • Results : The effects of pH, flow rate, temperature, sample concentration, sorbent particle size, desorption eluent conditions, selectivity and reusability on the extraction of Ni(II) ions were surveyed .
  • Phytotoxic Metabolites

    • Field : Chemical Biology
    • Application : The microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, produced from 2-aminophenol, led to the recently identified N-(2-hydroxy-5-nitrophenyl) acetamide, to the hitherto unknown N-(2-hydroxy-5-nitrosophenyl)acetamide, and to N-(2-hydroxy-3-nitrophenyl)acetamide .
    • Method : The compounds were identified by LC/HRMS and MS/MS and, for the new structure N-(2-hydroxy-5-nitrosophenyl)acetamide, additionally by 1D- and 2D-NMR .
    • Results : Incubation of microorganisms, such as the soil bacteria Pseudomonas laurentiana, Arthrobacter MPI763, the yeast Papiliotrema baii and Pantoea ananatis, and the plants Brassica oleracea var. gongylodes L. (kohlrabi) and Arabidopsis thaliana Col-0, with N-(2-hydroxy-5-nitrophenyl) acetamide, led to its glucoside derivative as a prominent detoxification product .
  • Analytical Applications of Ni(II) Ion-Imprinted Polymer

    • Field : Polymer Research
    • Application : A novel Ni(II) ion-imprinted polymer (Ni(II)-IIP) was successfully synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer .
    • Method : The synthesis involves copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer, 2,2′-Azobis (2-methylpropionitrile) (AIBN) as an initiator and ethylene glycol dimethacrylate (EGDMA) as a cross-linker in the attendance of nickel nitrate as a template ion .
    • Results : The effects of pH, flow rate, temperature, sample concentration, sorbent particle size, desorption eluent conditions, selectivity and reusability on the extraction of Ni(II) ions were surveyed .

properties

IUPAC Name

N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-10-6-8-11(9-7-10)18(16,17)14-12-4-2-3-5-13(12)15/h2-9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCWGLBOQFHJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959821
Record name N-(2-Hydroxyphenyl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide

CAS RN

3897-39-0
Record name NSC140147
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Hydroxyphenyl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A flask with a stirrer was charged with 10.9 g of 2-aminophenol, 10.1 g of triethylamine and 100 ml of acetone, and a solution of 19.1 g of p-toluenesulfonyl chloride in 50 ml of acetone was dropwise added with cooling with ice over 30 minutes. After completion of the addition, the reaction mixture was stirred at room temperature for 2 hours and then poured into 500 ml of ice water. A precipitated crystal was recovered by filtration and washed with water. The obtained crystal was recrystallized from ethyl acetate/n-hexane mixed solvents, to give 13.0 g of an end product. Melting point 140.0° C.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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